molecular formula C10H16N2O3S2 B5597528 4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide

4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide

Cat. No. B5597528
M. Wt: 276.4 g/mol
InChI Key: LZDWKCKUMAMTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known by its chemical name, DAPT, and is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP).

Scientific Research Applications

Synthesis and Analytical Applications

4'-Dimethylaminoazobenzene-4-sulfonyl chloride, a compound related to the chemical structure of interest, has been utilized as a chromophoric reagent for the detection of amino acids at picomole levels. This application involves a high-performance liquid chromatography (HPLC) system that can separate and analyze the dabsyl chloride derivatives of modified amino acids, including dityrosine, phosphotyrosine, phosphothreonine, and phosphoserine, among others normally found in protein hydrolysates. This method offers high sensitivity and has been applied in the analysis of proteins and peptides, demonstrating the utility of related sulfonyl compounds in biochemical analysis (Malencik, Zhao, & Anderson, 1990).

Antimicrobial Activity

A study synthesized a new series of compounds closely related to 4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide, demonstrating significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds showed higher activity compared to reference drugs, highlighting their potential in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Fluorescent Probes

Compounds incorporating a dimethylamino group and a sulfonyl group have been developed as new fluorescent solvatochromic dyes. These molecules exhibit a "push-pull" electron transfer system, resulting in strong solvent-dependent fluorescence. Such characteristics make them useful as fluorescent molecular probes for studying various biological events and processes, indicating the potential of 4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide analogs in biological imaging and sensing applications (Diwu et al., 1997).

Tautomeric Behavior in Medicinal Chemistry

The tautomeric behavior of sulfonamide derivatives, similar in structure to 4-[(dimethylamino)sulfonyl]-N-propyl-2-thiophenecarboxamide, has been investigated to understand their pharmaceutical and biological activities. Spectroscopic methods revealed the existence of different tautomeric forms, which are crucial for their medicinal and biological functions, underscoring the importance of such studies in drug design and development (Erturk et al., 2016).

properties

IUPAC Name

4-(dimethylsulfamoyl)-N-propylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S2/c1-4-5-11-10(13)9-6-8(7-16-9)17(14,15)12(2)3/h6-7H,4-5H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDWKCKUMAMTDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CS1)S(=O)(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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